N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide
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Overview
Description
N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide is a pyridine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of bromine atoms at the 3rd and 5th positions, a methyl group at the 6th position, and an acetamide group attached to the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide typically involves the bromination of 2-methylpyridine followed by acetamidation. One common method includes the use of bromotrimethylsilane to brominate 2-chloro-6-methylpyridine . The resulting 3,5-dibromo-6-methylpyridine is then reacted with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed Suzuki cross-coupling reactions has also been reported for the synthesis of similar pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and arylboronic acids are used in Suzuki cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atoms or modifications to the acetamide group.
Scientific Research Applications
N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the acetamide group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A related compound with a single bromine atom and a methyl group, used in similar synthetic applications.
3,5-Dibromo-2-methylpyridine: Another similar compound with bromine atoms at different positions, used in the synthesis of various derivatives.
Uniqueness
N-(3,5-Dibromo-6-methylpyridin-2-YL)acetamide is unique due to the specific arrangement of bromine atoms, the methyl group, and the acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
N-(3,5-dibromo-6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4-6(9)3-7(10)8(11-4)12-5(2)13/h3H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBITJUACMBSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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